molecular formula C8H7F2NO3 B2584858 1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid CAS No. 1340253-47-5

1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid

Cat. No. B2584858
CAS RN: 1340253-47-5
M. Wt: 203.145
InChI Key: INXWMKCYQWBSFP-UHFFFAOYSA-N
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Description

The compound “1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid” is a pyridine derivative with a carboxylic acid group at the 3-position and a 2,2-difluoroethyl group at the 1-position. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

As a pyridine derivative, this compound could potentially undergo electrophilic substitution reactions at the 3-position. The carboxylic acid group could be involved in condensation reactions, and the 2,2-difluoroethyl group could potentially undergo nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

The chemical reactivity and synthesis applications of 1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid and related compounds have been explored in various studies. These compounds are valuable intermediates in organic synthesis, contributing to the development of novel chemical entities with potential applications across different fields, including materials science and pharmaceuticals.

  • Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids : A study by Cottet et al. (2003) elaborated rational strategies for preparing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. The introduction of the trifluoromethyl group involved deoxygenative fluorination or displacement reactions, with the carboxylic function produced by reacting organolithium or organomagnesium intermediates with carbon dioxide, highlighting a method potentially applicable to derivatives like this compound (Cottet, Marull, Lefebvre, & Schlosser, 2003).

  • Metal-Organic Frameworks (MOFs) and Selective Gas Adsorption : Research by Sen et al. (2014) on the construction of charged metal-organic frameworks (MOFs) using pyridine-based linkers demonstrates the potential of using carboxylic acid derivatives in creating porous structures for selective gas adsorption. This study indicates the application of pyridine-carboxylic acid derivatives in materials science, particularly in designing MOFs for environmental and industrial processes (Sen, Neogi, Aijaz, Xu, & Bharadwaj, 2014).

  • Cationic Cyclisations and Polycyclic System Formation : The work by Haskins and Knight (2002) on the catalytic activity of trifluoromethanesulfonic acid for inducing cyclisation of homoallylic sulfonamides highlights the synthetic utility of fluorinated compounds in forming polycyclic systems. This research may provide insights into synthesizing complex molecules from simpler carboxylic acid derivatives, demonstrating the broader applicability of fluorinated pyridine derivatives in synthetic organic chemistry (Haskins & Knight, 2002).

  • Decarboxylative Coupling for Pyridine Synthesis : Neely and Rovis (2014) described a Rh(III)-catalyzed decarboxylative coupling process involving α,β-unsaturated carboxylic acids, which could be relevant for compounds like this compound. This method allows for the synthesis of substituted pyridines, showcasing the role of carboxylic acids as traceless activators in organic synthesis, potentially offering a pathway to diversify pyridine derivatives (Neely & Rovis, 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyridine derivatives are often used in pharmaceuticals and can interact with a variety of biological targets .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As a general rule, handling of chemical substances should always be done with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation .

Future Directions

The future directions for this compound would depend on its potential applications. Given its structure, it could potentially be of interest in the fields of medicinal chemistry or agrochemistry .

properties

IUPAC Name

1-(2,2-difluoroethyl)-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-6(10)4-11-3-1-2-5(7(11)12)8(13)14/h1-3,6H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXWMKCYQWBSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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